molecular formula C6H4Cl2N4 B1404962 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1357087-30-9

5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Cat. No. B1404962
M. Wt: 203.03 g/mol
InChI Key: PLFZXMBGZDYSSV-UHFFFAOYSA-N
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Description

“5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine” is a chemical compound with the CAS Number: 1357087-30-9 . It has a molecular weight of 203.03 and its IUPAC name is 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4Cl2N4/c1-12-2-3-4(11-12)5(7)10-6(8)9-3/h2H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Kinase Inhibitors

5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine derivatives have shown potential as kinase inhibitors. A novel pentacyclic heteroaromatic ring system, formed during the chlorination of 5,7-dihydroxypyrazolo[4,3-d]pyrimidine, was used in synthesizing pyrazolo[4,3-d]pyrimidine analogues of roscovitine, a known cyclin-dependent kinase inhibitor (Havlícek et al., 2015).

PET Tumor Imaging Agents

Pyrazolo[1,5-a]pyrimidine derivatives, such as 7-(2-chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine, have been developed as radiotracer candidates for tumor detection using positron emission tomography (PET). These compounds have demonstrated high stability and potential for tumor imaging (Jingli Xu et al., 2012).

Antibacterial Activity

Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and characterized for their antibacterial properties. The interaction of these compounds with bovine serum albumin (BSA) was studied, showing potential for antibacterial applications (Ling-Ling He et al., 2020).

Antitumor Activity

Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their antitumor activity on different cell lines. Some compounds, particularly those with specific substituents, demonstrated potent antitumor properties (Kandeel et al., 2012).

Phosphodiesterase 5 (PDE5) Inhibitors

1H-Pyrazolo[4,3-d]pyrimidines, including 1-(2-ethoxyethyl)-1H-pyrazolo[4,5-d]pyrimidines, have been identified as potent and selective second-generation phosphodiesterase 5 (PDE5) inhibitors. These compounds show promise in advancing the development of clinical candidates (Tollefson et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of eye contact, rinse cautiously with water for several minutes .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the activities observed for related pyrazolo[3,4-d]pyrimidine derivatives . More research could also be conducted to understand its synthesis and chemical reactions.

properties

IUPAC Name

5,7-dichloro-2-methylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-2-3-4(11-12)5(7)10-6(8)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFZXMBGZDYSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PG Baraldi, G Saponaro, MA Tabrizi, S Baraldi… - Bioorganic & medicinal …, 2012 - Elsevier
The discovery and development of adenosine receptor antagonists have represented for years an attractive field of research from the perspective of identifying new drugs for the …
Number of citations: 54 www.sciencedirect.com
DS Giulia, S Daniele - iris.unife.it
The purine nucleoside adenosine is consensually identified as a major local regulator of tissue function especially when energy supply fails to meet cellular energy demand. Due to its …
Number of citations: 3 iris.unife.it

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